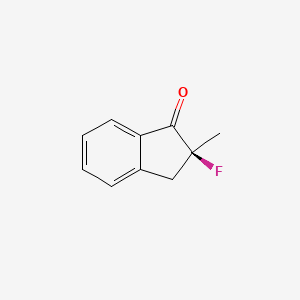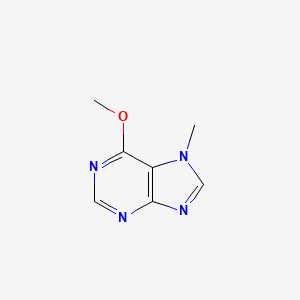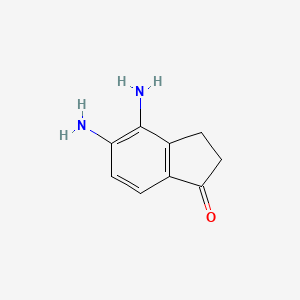
5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a fluorinated indene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the fluorination of 2,3-dihydro-1H-indene-1-carbonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-one or 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Fluoro-2,3-dihydro-1H-indene-1-one
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitrile group provides a site for further functionalization.
Eigenschaften
CAS-Nummer |
915030-25-0 |
|---|---|
Molekularformel |
C10H8FN |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
InChI-Schlüssel |
WWGIROKSWOXQFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1C#N)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)


![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

